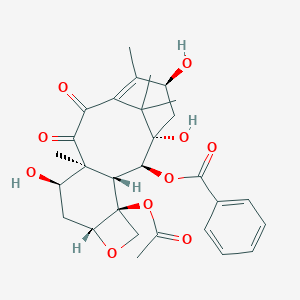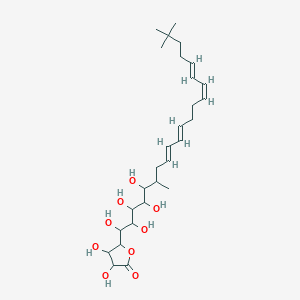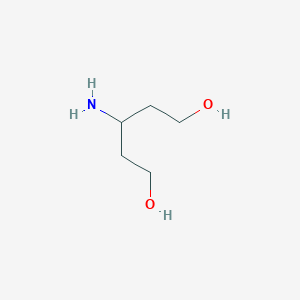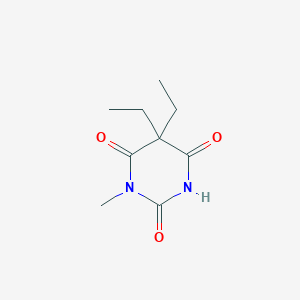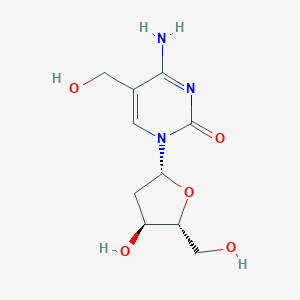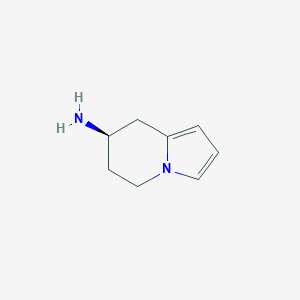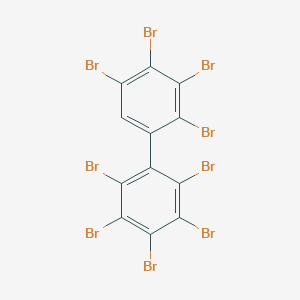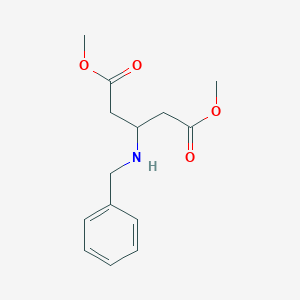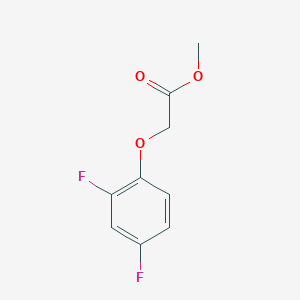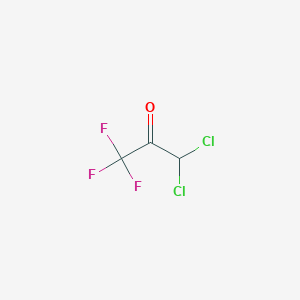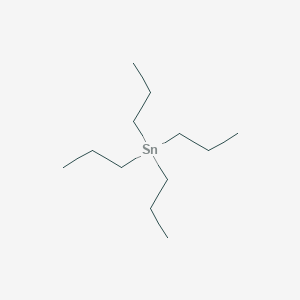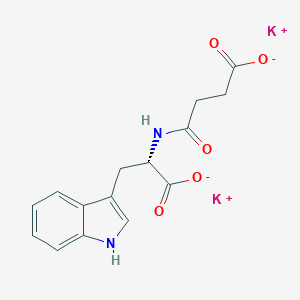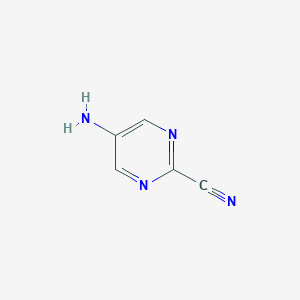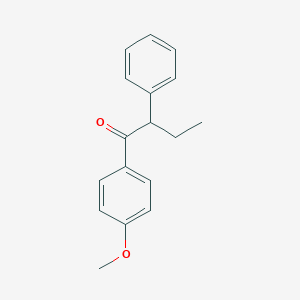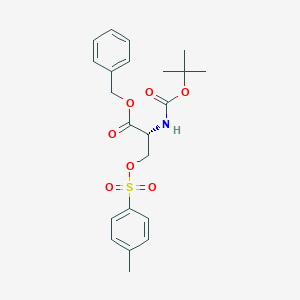
Boc-D-Ser(Tos)-O-Bzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-Ser(Tos)-O-Bzl, also known as N-(tert-Butoxycarbonyl)-O-benzyl-D-serine p-toluenesulfonate, is a derivative of D-serine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a benzyl (Bzl) protecting group on the hydroxyl group, and a p-toluenesulfonate (Tos) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Ser(Tos)-O-Bzl typically involves the protection of D-serine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxyl group is then protected using benzyl bromide in the presence of a base like sodium hydride. Finally, the compound is treated with p-toluenesulfonyl chloride to introduce the p-toluenesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-Ser(Tos)-O-Bzl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc, Bzl, and Tos protecting groups under acidic or basic conditions.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the serine residue.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for Bzl removal, and sodium hydroxide for Tos removal.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield D-serine, while substitution reactions yield various serine derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-D-Ser(Tos)-O-Bzl has numerous applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Boc-D-Ser(Tos)-O-Bzl involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways depending on the specific application, such as enzyme active sites in biological studies or receptor binding sites in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-D-Serine: Lacks the benzyl and p-toluenesulfonate groups.
Boc-L-Serine: The L-isomer of Boc-D-Serine.
Boc-D-Ser(Bzl)-OH: Lacks the p-toluenesulfonate group.
Uniqueness
Boc-D-Ser(Tos)-O-Bzl is unique due to the presence of multiple protecting groups, which provide enhanced stability and versatility in synthetic applications. The combination of Boc, Bzl, and Tos groups allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis and other chemical processes.
Eigenschaften
IUPAC Name |
benzyl (2R)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLINPVUWRCFB-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577537 |
Source


|
| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141527-79-9 |
Source


|
| Record name | Benzyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
